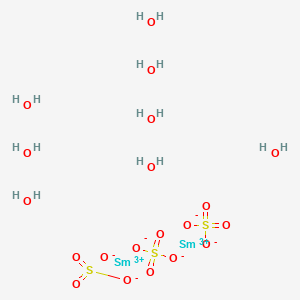

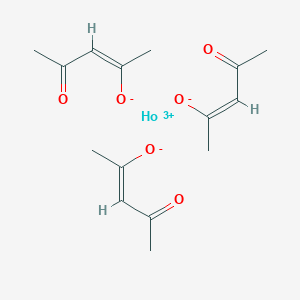

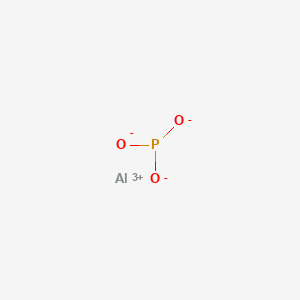

![molecular formula C8H9NO B1143771 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one CAS No. 14735-70-7](/img/structure/B1143771.png)

3-Azatricyclo[4.2.1.02,5]non-7-en-4-one

説明

Synthesis Analysis

The synthesis of compounds related to 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one often involves intricate steps that include cyclization reactions, ring expansions, and functional group interconversions. For example, an improved method for the synthesis of a closely related compound, 4-azatricyclo[5.2.2.0^4,8]undecan-11-one, was reported to involve hydrogenolysis followed by intramolecular alkylation (Bonjoch et al., 1987). Another approach for the synthesis of similar structures utilized thermal valence bond isomerization of tricycloheptane systems (Kurita et al., 1985).

Molecular Structure Analysis

The molecular structure of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one derivatives is often determined using spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. These compounds typically exhibit rigid frameworks that influence their chemical reactivity and physical properties. For instance, novel 3-aza-7-phosphabicyclo[3.3.1]nonan-9-ones were synthesized and their rigid structures, adopting a twin-chair conformation, were explored (Zayya et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one derivatives varies widely depending on the functional groups present and the specific structural context. These compounds participate in a variety of chemical reactions, including cycloadditions, ring expansions, and photochemical transformations. For example, photochemical isomerization of certain derivatives can afford tetracyclic compounds through skeletal isomerization (Umano et al., 1981).

科学的研究の応用

Synthesis of Heterocyclic Rings : It's a useful synthon for synthesizing unsaturated monocyclic seven-membered heterocyclic rings, such as 1,4-oxazepines and 1H-1,4-diazepines, through photolysis. These compounds have potential applications in pharmaceuticals and material sciences (Kurita, Iwata, & Tsuchiya, 1987).

Transition-State Mimics : 1-Azatricyclo[3.3.1.1(3,7)]decan-2-one, a related compound, has been synthesized as a transition-state mimic for enzyme-catalyzed cis-trans rotamer interconversion of amides. This has implications for understanding peptide and protein folding and function (Komarov et al., 2015).

Photolysis and Thermolysis Studies : The compound's derivatives have been studied for their novel photochemical and thermal reactions, providing insights into azoalkane chemistry (Kohmoto, Kishikawa, Yamamoto, & Yamada, 1995).

Synthesis of Adamantane Derivatives : It has been used in the synthesis of 9-methyl-9-azatricyclo[3.3.1.03,7]nonane and its derivatives, which are related to the adamantane family, a group of compounds with potential medicinal applications (Sasaki, Eguchi, & Kiriyama, 1971).

Preparation of Cyclic Imides : The compound has been involved in the synthesis of cyclic imides, which are important in the development of pharmaceuticals and polymers (Bielenica & Kossakowski, 2010).

Safety and Hazards

特性

IUPAC Name |

3-azatricyclo[4.2.1.02,5]non-7-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-6-4-1-2-5(3-4)7(6)9-8/h1-2,4-7H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZQHVKGKQXWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azatricyclo[4.2.1.02,5]non-7-en-4-one | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。